molecular formula C9H6ClN B075444 4-Chloroisoquinoline CAS No. 1532-91-8

4-Chloroisoquinoline

Cat. No.: B075444
CAS No.: 1532-91-8
M. Wt: 163.6 g/mol
InChI Key: LBEQEEIDWHKVAR-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline is an organic compound with the chemical formula C9H6ClN. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol, benzene, and dimethylformamide. This compound is known for its electron affinity and is commonly used as an intermediate in organic synthesis, particularly in the preparation of dyes, ligands, catalysts, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroisoquinoline can be synthesized through various methods. One common method involves the heating and condensation of 4-chloropyridine. The specific reaction conditions can be adjusted based on the desired outcome .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various halogenated isoquinolines .

Scientific Research Applications

4-Chloroisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

4-Chloroisoquinoline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific chlorine substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEQEEIDWHKVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348837
Record name 4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-91-8
Record name 4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 87 (1.27 g) was dissolved in 1 N aqueous hydrochloric acid (36 ml) and added dropwise with an aqueous solution (36 ml) of sodium nitrite (1.21 g, Wako Pure Chemical Industries) with ice cooling. The obtained suspension was added dropwise to a solution of copper(I) chloride (1.83 g, Wako Pure Chemical Industries) in 1 N aqueous hydrochloric acid (20 ml) with ice cooling, then warmed to room temperature and stirred for 15 hours. The reaction mixture was added with 28% aqueous ammonia (50 ml) and extracted twice with ethyl acetate (150 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to obtain the title compound (433 mg).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
1.83 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 4-Chloroisoquinoline?

A: Several synthetic routes have been explored for this compound. One method involves the reaction of isoquinoline with sulfuryl chloride and potassium cyanide, leading to the formation of 4-chloro-1-cyanoisoquinoline. [] Another approach utilizes a copper-catalyzed cyclization of 2-alkynylbenzaldehyde O-methyl oximes in N,N-dimethylacetamide (DMA), yielding 4-chloroisoquinolines. [] Additionally, 4-chloroisoquinolines can be synthesized through a palladium-catalyzed electronic cyclization of 2-alkynyl benzyl azides. [, ]

Q2: How does the presence of the chlorine atom at the 4-position influence the reactivity of isoquinoline?

A: The chlorine atom in this compound significantly impacts its reactivity by acting as a leaving group in substitution reactions. For instance, in the presence of amide and thiomethoxide ions in liquid ammonia, this compound undergoes preferential substitution with the thiolate ion, resulting in 4-(methylthio)isoquinoline. [] This reaction is believed to proceed through an S RN 1 mechanism.

Q3: What are the potential applications of this compound in organic synthesis?

A: The presence of the chlorine atom in this compound makes it a valuable synthetic intermediate. The chlorine atom can be readily substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the isoquinoline ring system. This versatility makes this compound a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids to afford functionalized isoquinolines. []

Q4: What are the different reaction pathways observed for 4-halogenated isoquinolines with potassium amide in liquid ammonia?

A: The reactions of 4-halogenated isoquinolines (X=F, Cl, Br, I) with potassium amide in liquid ammonia exhibit diverse pathways. These reactions can result in the formation of 1-amino-4-X-isoquinoline and 1-aminoisoquinoline through Chichibabin-type reactions and an abnormal AE mechanism, respectively. [] The specific reaction outcome and product distribution depend on the halogen substituent.

Q5: How does the reactivity of this compound differ with piperidine compared to potassium amide in liquid ammonia?

A: While both reactions involve nucleophilic substitution, the reaction of this compound with piperidine yields both 1-piperidinoisoquinoline and 4-piperidinoisoquinoline, demonstrating both abnormal and normal AE processes. [] This contrasts with the reaction with potassium amide in liquid ammonia, where the product distribution is heavily influenced by the specific halogen substituent.

Q6: What analytical techniques are typically used to characterize and confirm the structure of this compound and its derivatives?

A: Researchers often employ a combination of spectroscopic techniques to characterize this compound and its derivatives. Common methods include 1H NMR, 13C NMR, and GC-MS. [, ] These techniques provide detailed information about the compound's structure, purity, and the presence of specific functional groups.

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